N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-4-nitrobenzamide
Description
Chemical Classification and Structural Significance
This compound belongs to the 1,3,4-oxadiazole family, a class of five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom. Its molecular formula, $$ C{15}H{14}N{4}O{3}S $$, reflects a 342.36 g/mol molecular weight, with critical structural features including:
- A 1,3,4-oxadiazole ring providing rigidity and planar geometry, enhancing binding affinity to biological targets.
- A 4-nitrobenzamide group at position 2, contributing redox-active properties and electron-withdrawing effects that stabilize charge transfer interactions.
- A 2-(methylsulfanyl)phenyl substituent at position 5, introducing steric bulk and sulfur-mediated hydrophobic interactions.
The nitro group’s para position on the benzamide ring optimizes electronic conjugation, while the methylsulfanyl group’s ortho placement on the phenyl ring creates a steric environment that influences binding pocket accessibility. Computational modeling suggests this configuration enhances stability, with a calculated logP of 3.2 indicating moderate lipophilicity suitable for membrane penetration.
Historical Context of 1,3,4-Oxadiazole Derivatives in Medicinal Chemistry
1,3,4-Oxadiazoles have been integral to drug discovery since the 1950s, with early applications as antibacterial agents. Their resurgence in the 21st century stems from advancements in synthetic methodologies and structural diversification:
- Antimicrobial Applications : 2,5-Disubstituted 1,3,4-oxadiazoles demonstrated nanomolar efficacy against Mycobacterium tuberculosis by inhibiting DprE1, a key enzyme in cell wall synthesis.
- Anticancer Potential : Derivatives like 3-(6-chloro-2-methylimidazo[2,1-b]thiadiazol-5-yl)-5-aryl-1,2,4-oxadiazoles showed IC₅₀ values of 6.25 μM against melanoma cell lines, outperforming doxorubicin in select cases.
- Antiviral Activity : Oxadiazole-containing compounds inhibited SARS-CoV-2 main protease (M$$^\text{pro}$$) with binding energies of -8.9 kcal/mol in molecular docking studies.
The evolution of this compound builds upon these foundations, with its nitro and sulfur groups addressing historical limitations in oxadiazole solubility and target specificity.
Rationale for Investigating Sulfur-Containing Oxadiazole Analogues
Sulfur incorporation into oxadiazole frameworks addresses two key challenges in drug design:
- Enhanced Bioavailability : The methylsulfanyl group’s polarizability improves aqueous solubility while maintaining lipophilicity, achieving a balance critical for oral absorption.
- Mechanistic Diversification : Sulfur atoms participate in hydrogen bonding and π-sulfur interactions, enabling dual targeting of enzymatic active sites and allosteric pockets. For example, 2-(methylsulfanyl) substituents reduced the minimum inhibitory concentration (MIC) against Xanthomonas oryzae by 314-fold compared to non-sulfur analogues.
Recent structure-activity relationship (SAR) studies emphasize the necessity of both nitro and sulfur groups for optimal activity. Removal of the 4-nitro group from analogous compounds resulted in a 550-fold decrease in antimycobacterial efficacy, while substituting sulfur with oxygen abolished type III secretion system inhibition in phytopathogens.
Table 1 : Comparative Bioactivity of 1,3,4-Oxadiazole Derivatives
Properties
IUPAC Name |
N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O4S/c1-25-13-5-3-2-4-12(13)15-18-19-16(24-15)17-14(21)10-6-8-11(9-7-10)20(22)23/h2-9H,1H3,(H,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBJLBRXVHTDNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-4-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using appropriate thiol reagents.
Attachment of the Nitrobenzamide Moiety: The final step involves coupling the oxadiazole intermediate with a nitrobenzoyl chloride derivative under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-4-nitrobenzamide undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring, with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Aminobenzamide derivatives.
Substitution: Various substituted oxadiazole derivatives.
Scientific Research Applications
N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-4-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through:
Molecular Targets: Enzymes, receptors, and proteins that are involved in various biological processes.
Pathways: Modulation of signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural and physicochemical differences between the target compound and related analogs:
Key Observations:
Substituent Effects on Reactivity and Bioactivity: The methylsulfanyl (SMe) group in the target compound and increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility. The nitro group in the target compound is a strong electron-withdrawing moiety, likely enhancing electrophilicity and redox activity compared to the cyanoethyl (polar) and morpholine sulfonyl (hydrogen-bonding) groups in and , respectively.
Synthetic Accessibility :
- Nitrobenzamide derivatives like the target compound typically require nitration steps under controlled conditions , whereas sulfamoyl or sulfonamide analogs (e.g., ) involve sulfonylation or sulfamoylation reactions.
Biological Implications :
- Oxadiazoles with sulfamoyl groups (e.g., ) are often designed as enzyme inhibitors (e.g., carbonic anhydrase) due to their resemblance to sulfonamide drugs .
- The nitro group in the target compound may confer antimicrobial or antiparasitic activity via nitroreductase-mediated activation, a mechanism seen in analogs like metronidazole .
Research Findings from Analogous Compounds:
- Compound : Exhibits moderate inhibitory activity against carbonic anhydrase isoforms (IC₅₀ ~ 1–5 µM), attributed to the sulfamoyl group’s zinc-binding capacity .
- Compound : Demonstrated anti-inflammatory activity in murine models (ED₅₀ = 12 mg/kg) due to the tosyl group’s stability and chlorine’s electronic effects .
- Compound : Showed antitumor activity (IC₅₀ = 8 µM against HeLa cells), linked to the morpholine sulfonyl group’s interaction with kinase ATP-binding pockets .
Biological Activity
N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-4-nitrobenzamide is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its chemical properties, biological activities, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C17H15N3O2S
- Molecular Weight : 325.3849 g/mol
- IUPAC Name : 2-methyl-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide
- SMILES : CSc1ccccc1c3nnc(NC(=O)c2ccccc2C)o3
- InChIKey : ONOYXRYMVYCUGT-UHFFFAOYSA-N
The compound features a unique oxadiazole ring that contributes to its biological activity, particularly in interactions with biological targets.
Antitumor Activity
Research has indicated that compounds containing nitro groups often exhibit antitumor properties. For instance, derivatives similar to this compound have shown promising results in inhibiting tumor growth. In vitro studies demonstrated that nitroaromatic compounds can be transformed into their corresponding aromatic amines, which may possess enhanced biological activity against cancer cells .
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
- Induction of Apoptosis : It could promote programmed cell death in malignant cells through various signaling pathways.
- Antioxidant Activity : Some studies suggest that oxadiazole derivatives can act as antioxidants, reducing oxidative stress in cells .
Case Studies and Research Findings
A variety of studies have evaluated the biological activity of similar compounds:
-
Anticancer Studies :
- A study demonstrated that related nitrobenzamide compounds exhibited moderate cytotoxicity against breast cancer cell lines with IC50 values around 21.8 µM .
- Another investigation highlighted the role of oxadiazole derivatives in enhancing the efficacy of existing chemotherapeutics through synergistic effects .
-
Antimicrobial Activity :
- Compounds structurally related to this compound were screened for antibacterial and antifungal properties. Results indicated effective inhibition against pathogens such as Escherichia coli and Staphylococcus aureus.
Data Table: Biological Activity Summary
Q & A
Advanced Research Question
- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with basis sets like 6-31G* to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potentials, and charge distribution .
- Molecular Docking : Simulate interactions with biological targets (e.g., CYP51 for antifungal activity) using AutoDock Vina. Validate with crystallographic data if available .
- Thermochemical Analysis : Predict thermodynamic stability (ΔG of formation) via Gaussian09 or ORCA, incorporating exact exchange terms for improved accuracy .
Which analytical techniques are effective for characterizing purity and structural elucidation?
Basic Research Question
- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) for purity assessment. Oxadiazole-based stationary phases (e.g., compound [A] in ) may enhance resolution.
- Spectroscopy :
- Thermal Analysis : DSC to determine melting points and polymorphic transitions .
How can structural modifications enhance the compound’s bioactivity?
Advanced Research Question
- Oxadiazole Optimization : Replace the nitro group with electron-withdrawing substituents (e.g., -CF3) to improve metabolic stability .
- Sulfanyl Group Modulation : Oxidize the methylsulfanyl (-SMe) to sulfone (-SO2Me) for enhanced target binding (e.g., CYP51 inhibition) .
- Hybrid Scaffolds : Introduce thiazole or pyridine moieties (e.g., as in ) to diversify interactions with enzymatic pockets.
How should researchers address contradictions in biological data across similar oxadiazole derivatives?
Advanced Research Question
- Meta-Analysis : Compare datasets from enzymatic assays (e.g., IC50 variability in AChE inhibition) by normalizing to control compounds and accounting for assay conditions (pH, co-solvents) .
- Structural-Activity Landscapes : Use QSAR models to identify critical substituents (e.g., nitro vs. chloro groups) influencing potency. Validate with molecular dynamics simulations .
- Experimental Replication : Repeat key assays (e.g., MICs) under standardized protocols to isolate compound-specific effects from methodological variability .
What are the challenges in scaling up synthesis while maintaining yield and purity?
Advanced Research Question
- Solvent Selection : Replace THF with safer solvents (e.g., 2-MeTHF) for large-scale coupling reactions .
- Byproduct Management : Use scavenger resins (e.g., polymer-bound TEA) to remove excess benzoyl chloride .
- Process Analytical Technology (PAT) : Implement inline FTIR to monitor cyclization steps in real time .
How can researchers validate the compound’s mechanism of action against fungal targets?
Advanced Research Question
- CYP51 Binding Assays : Perform UV-vis spectroscopy to monitor sterol demethylase inhibition (Δabsorbance at 450 nm) .
- Crystallography : Co-crystallize the compound with Aspergillus fumigatus CYP51 to resolve binding modes (PDB deposition recommended) .
- Resistance Studies : Test against azole-resistant fungal strains (e.g., C. albicans ERG11 mutants) to assess cross-resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
